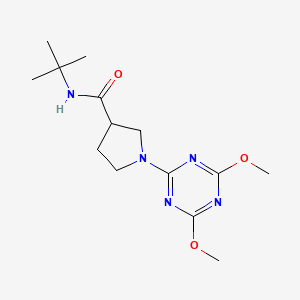
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a triazine ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide typically involves the condensation of carboxylic acids and amines. One common method employs 4,6-dimethoxy-1,3,5-triazine as a starting material, which is reacted with tert-butylamine and pyrrolidine-3-carboxylic acid under specific conditions. The reaction is often carried out in tetrahydrofuran (THF) as a solvent, with the presence of a coupling agent such as N-methylmorpholine (NMM) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and other functional group transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazine ring and pyrrolidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide: shares similarities with other triazine-based compounds and pyrrolidine derivatives.
4,6-Dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Pyrrolidine-3-carboxylic acid: A key building block in the synthesis of pyrrolidine-based compounds.
Uniqueness
The presence of both the triazine ring and pyrrolidine moiety allows for versatile interactions and functionalities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-tert-butyl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-14(2,3)18-10(20)9-6-7-19(8-9)11-15-12(21-4)17-13(16-11)22-5/h9H,6-8H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUDKPSFQYYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470306.png)
![N,N,6-trimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470314.png)
![N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470321.png)
![4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470324.png)
![N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6470344.png)
![2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine](/img/structure/B6470355.png)
![5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470362.png)
![2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6470363.png)
![N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B6470371.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B6470378.png)
![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine](/img/structure/B6470389.png)
![2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6470391.png)
![4-{2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470399.png)
![4-{4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6470406.png)
